A Technical Guide to 4-[(Furan-2-ylmethyl)-amino]-phenol: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 4-[(Furan-2-ylmethyl)-amino]-phenol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-[(Furan-2-ylmethyl)-amino]-phenol, a molecule of significant interest in medicinal chemistry. Despite its structural simplicity, this compound is not widely cataloged, lacking a dedicated CAS number in major chemical databases. This guide addresses this information gap by detailing the compound's nomenclature, predicted physicochemical properties, and a robust, proposed synthetic route via reductive amination. Furthermore, it explores the compound's potential applications in drug development by analyzing the well-established pharmacological profiles of its core components: the 4-aminophenol scaffold and the furan ring. Safety considerations, based on data from related structures, are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
The compound in focus is 4-[(Furan-2-ylmethyl)-amino]-phenol . A critical point of clarification is its distinctness from structurally similar compounds. For instance, it is often confused with 4-({[(furan-2-yl)methyl]amino}methyl)phenol, which contains an additional methylene bridge and possesses the CAS number 478358-10-0. The subject of this guide features a direct nitrogen-to-aromatic ring bond.
While a specific CAS number for 4-[(Furan-2-ylmethyl)-amino]-phenol is not readily found in public databases, indicating it is not a widely commercialized or extensively documented compound, its identity is clear from its name.[1]
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IUPAC Name: 4-((Furan-2-ylmethyl)amino)phenol
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Common Synonyms: N-Furfuryl-p-aminophenol, 4-(furfurylamino)phenol
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Molecular Formula: C₁₁H₁₁NO₂
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Molecular Weight: 189.21 g/mol
| Property | Predicted Value/Information | Source/Basis |
| Physical State | Likely a solid at room temperature, possibly crystalline. May discolor upon exposure to air and light. | Based on 4-aminophenol, which is a crystalline solid.[2] |
| Solubility | Moderately soluble in alcohols; sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | Inferred from the hydrophilic phenol group and the organic furan and amine components. 4-aminophenol is moderately soluble in alcohols.[2] |
| pKa | Expected to have two pKa values: one for the weakly acidic phenolic proton (~10-11) and one for the weakly basic secondary amine proton (~4-5). | Based on the known pKa values of 4-aminophenol. |
| Stability | Prone to oxidation, particularly under basic conditions or in the presence of air, a characteristic feature of aminophenols. | 4-aminophenol and its derivatives are known to oxidize readily.[2] |
Proposed Synthesis: Reductive Amination
The most direct and industrially scalable method for synthesizing 4-[(Furan-2-ylmethyl)-amino]-phenol is the reductive amination of furfural (a biomass-derived aldehyde) with 4-aminophenol.[3][4][5] This one-pot reaction involves two key steps: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.
Causality in Experimental Design
The choice of reductive amination is strategic. It is a highly efficient transformation that forms the C-N bond and reduces the imine in a single process, minimizing intermediate isolation steps and improving overall yield. The selection of sodium borohydride (NaBH₄) as the reducing agent is based on its mild nature and excellent selectivity for the imine functional group over the aldehyde, though careful control of addition is necessary. A more selective agent like sodium triacetoxyborohydride could also be employed to minimize side reactions. Methanol is chosen as the solvent for its ability to dissolve both reactants and the reducing agent.
Detailed Step-by-Step Protocol
Materials:
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4-Aminophenol (1.0 eq)
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Furfural (1.05 eq)
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Hydrochloric acid (1 M)
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Sodium bicarbonate (saturated solution)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol in anhydrous methanol.
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Imine Formation: To this solution, add furfural dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the N-(furan-2-ylmethylene)-4-hydroxyaniline (Schiff base) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
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Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine. Quench the reaction by carefully adding 1 M HCl to decompose excess NaBH₄.
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Neutralization and Extraction: Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[(Furan-2-ylmethyl)-amino]-phenol.
Synthesis Workflow Diagram
Sources
- 1. 4-[(Furan-2-ylmethyl)-amino]-phenol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
